![molecular formula C12H17N3O B1475742 6-(2-氨基乙基)-1-丙基-1,6-二氢-7H-吡咯并[2,3-c]吡啶-7-酮 CAS No. 2097975-37-4](/img/structure/B1475742.png)
6-(2-氨基乙基)-1-丙基-1,6-二氢-7H-吡咯并[2,3-c]吡啶-7-酮
描述
The compound “6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a complex organic molecule. It is related to the class of compounds known as pyridines . Pyridines are six-membered aromatic heterocycles that contain one nitrogen atom .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. A common approach to synthesize pyridine derivatives involves the condensation of carbonyl compounds or cycloaddition reactions . The Kröhnke pyridine synthesis is a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Pyridines have an electronic structure similar to benzene, where the five carbons and single nitrogen are all sp2 hybridized . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. Pyridine rings can undergo a variety of reactions, including condensation with 1,5-dicarbonyls and reactions with α,β-unsaturated carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridines are generally polar compounds due to the presence of a nitrogen atom, and they can participate in hydrogen bonding .科学研究应用
合成应用
该化合物涉及合成应用,包括杂环化合物的合成,这在开发药物和农用化学品中至关重要。例如,7-取代-6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮的合成涉及相应的7-羟基衍生物与亲核试剂的反应。这些反应证明了该化合物在创建具有潜在生物活性的稠合三环衍生物和7-亚甲基衍生物中的效用 (Goto 等,1991)。
化学转化和功能化
已经探索了相关杂环化合物的功能化,如 1H-吡咯并[2,3-b]吡啶,以产生作为农用化学品或功能材料的化合物。这包括将氨基引入化合物以形成多齿配体,以及将衍生物转化为爪型化合物,突出了这些框架在化学合成中的灵活性 (Minakata 等,1992)。
理论和计算研究
此外,对吡咯并[2,3-b]吡啶衍生物(如新型吡喃并吡唑)的理论和计算研究有助于了解它们的电子结构和作为荧光材料的潜力。这些研究涉及密度泛函理论 (DFT) 计算,以描述分子轨道、节点模式和单个原子的贡献,从而深入了解它们的电子性质和反应性 (Al-Amiery 等,2012)。
未来方向
The future directions for research on this compound could involve further exploration of its potential biological activities. Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
作用机制
The compound also contains an aminoethyl group, which could potentially be involved in interactions with biological targets. For instance, it could form hydrogen bonds with proteins or other biomolecules, influencing the compound’s mode of action .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability .
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and mode of action. These effects could include changes in cellular signaling pathways, gene expression, or cellular metabolism .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
生化分析
Biochemical Properties
6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in regulating various cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or modulation of their activity.
Cellular Effects
The effects of 6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways associated with cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and function.
Molecular Mechanism
At the molecular level, 6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . Targeting signals and post-translational modifications play a key role in directing the compound to its site of action, where it can exert its biochemical effects.
属性
IUPAC Name |
6-(2-aminoethyl)-1-propylpyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-6-14-7-3-10-4-8-15(9-5-13)12(16)11(10)14/h3-4,7-8H,2,5-6,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQSXMDRVYTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C(=O)N(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


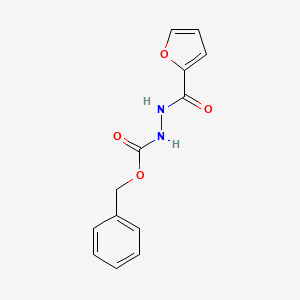
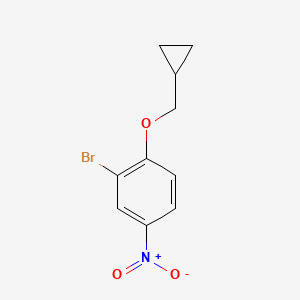


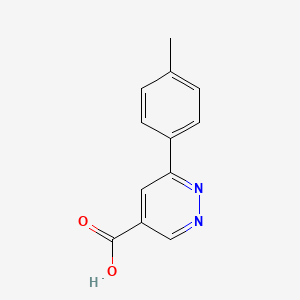
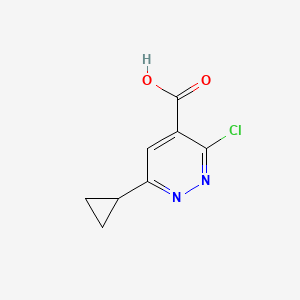
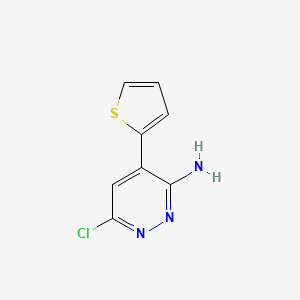
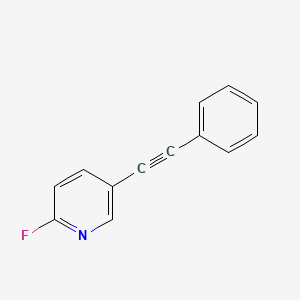
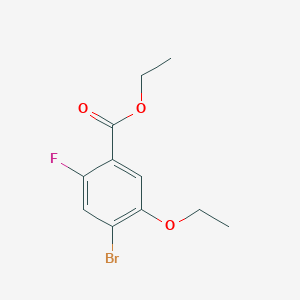

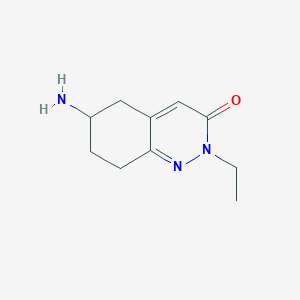
![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475679.png)
![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)

